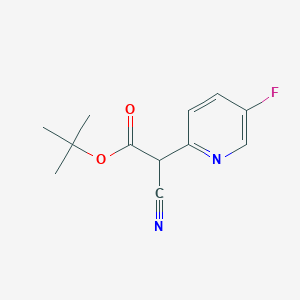
tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a fluoropyridinyl group attached to an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate typically involves the reaction of tert-butyl cyanoacetate with 5-fluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It can be used in the development of new drugs or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluoropyridinyl moiety play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
Comparison: tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. Compared to its analogs with trifluoromethyl or chloro substituents, this compound may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C12H13FN2O2 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
tert-butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 |
Clé InChI |
COXWXURSMQIUPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)

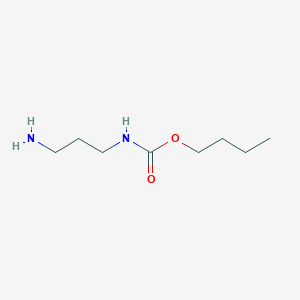
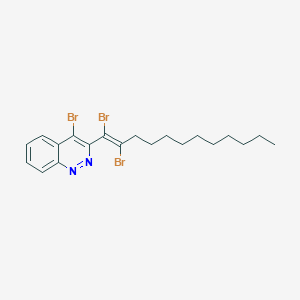
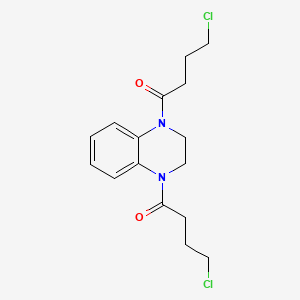

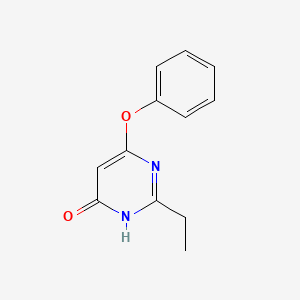
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
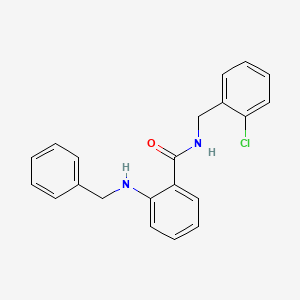
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
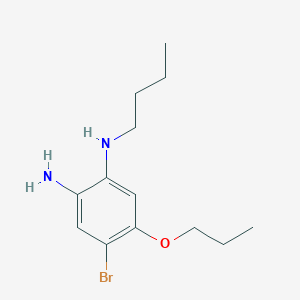
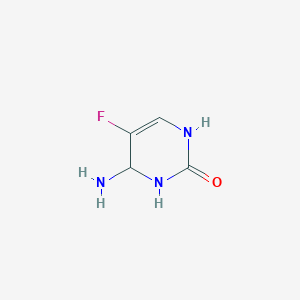
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
